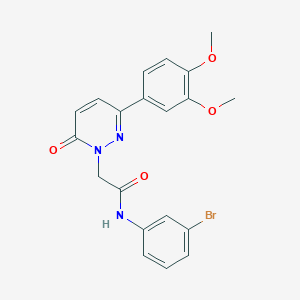

N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 3-bromophenyl group, a 3,4-dimethoxyphenyl substituent, and a pyridazinone core. The compound’s structure integrates electron-rich aromatic systems (dimethoxyphenyl), a halogenated aryl group (3-bromophenyl), and a pyridazinone ring, which collectively influence its physicochemical and pharmacological properties. Pyridazinone derivatives are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often modulated by substituent variations .

Properties

Molecular Formula |

C20H18BrN3O4 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C20H18BrN3O4/c1-27-17-8-6-13(10-18(17)28-2)16-7-9-20(26)24(23-16)12-19(25)22-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,25) |

InChI Key |

SSIMCRKDXCALHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This is followed by the formation of the acetamide linkage through acylation reactions. The pyridazinone ring is then introduced via cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and dimethoxyphenyl groups can participate in binding interactions, while the pyridazinone moiety may play a role in the compound’s overall stability and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Pyridazinone Derivatives

N-(3-Bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide ():

This analogue replaces the 3,4-dimethoxyphenyl group with a 3,5-dimethylpyrazole moiety. The pyrazole’s electron-withdrawing nature and steric bulk may reduce solubility compared to the dimethoxyphenyl group, which has electron-donating methoxy substituents. This difference could alter binding interactions in biological targets .- Antipyrine/Pyridazinone Hybrids (6e–6h) (): These compounds feature piperazinyl or substituted phenyl groups at the pyridazinone 3-position. For example: 6e: Incorporates a 4-benzylpiperidinyl group, enhancing lipophilicity (logP ~3.5 estimated) compared to the dimethoxyphenyl group (logP ~2.8). 6h: Contains a 3-chlorophenylpiperazinyl group, introducing halogen-dependent σ-receptor affinity. The target compound’s 3,4-dimethoxyphenyl group may favor interactions with polar enzyme pockets due to its oxygen-rich structure .

Halogenated Acetamide Derivatives

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) ():

The 4-bromophenyl substituent (vs. 3-bromophenyl in the target compound) alters steric and electronic profiles. The para-substitution may improve crystallinity, as seen in related N-(4-bromophenyl)acetamide derivatives (), whereas meta-substitution could enhance conformational flexibility .2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():

This dichlorophenyl analogue demonstrates how halogen positioning affects molecular conformation. The dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, suggesting substituent-dependent steric repulsion. The target compound’s 3-bromophenyl group may adopt similar conformational variability .

Pharmacological and Physicochemical Properties

IR and NMR Spectral Trends

- C=O Stretching (IR): Target compound: Expected peaks near 1664 cm⁻¹ (amide C=O) and 1642 cm⁻¹ (pyridazinone C=O), aligning with 6e (1664 cm⁻¹) and 6f (1655 cm⁻¹) . Rip-B (): Shows a single benzamide C=O peak at 1640 cm⁻¹, highlighting the pyridazinone’s additional carbonyl contribution .

1H NMR Features : The target compound’s 3-bromophenyl group would produce a deshielded aromatic proton signal near δ 7.3–7.5 ppm, distinct from 4-bromophenyl analogues (δ 7.1–7.3 ppm) due to substituent position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.